BenchChemオンラインストアへようこそ!

2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor

2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine is the optimal scaffold for FLT3 inhibitor synthesis. Its unique 5-tert-butyl substitution and two-carbon ethanamine spacer are critical for sub-nanomolar binding (IC50 as low as 0.072 nM) and complete tumor regression in AML xenograft models. Generic isoxazole analogs lack this specific geometry, compromising inhibitory potency. This building block enables rapid derivatization into urea-linked inhibitors for SAR exploration, patent generation, and focused library synthesis. Secure your supply of this research-essential intermediate with validated biological relevance.

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 1352530-20-1
Cat. No. B2674481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine
CAS1352530-20-1
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)CCN
InChIInChI=1S/C9H16N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4-5,10H2,1-3H3
InChIKeyWTXRYJANPLPISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine: Properties, Sourcing, and Strategic Value of CAS 1352530-20-1


2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine (CAS 1352530-20-1) is a heterocyclic chemical building block from the isoxazole family, characterized by a 5-tert-butyl-substituted isoxazole ring linked to a flexible ethanamine side chain . Isoxazole-containing compounds are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This specific compound serves primarily as a key intermediate for the synthesis of more complex molecules, particularly in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML) research [1].

Why 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Cannot Be Replaced by Generic Isoxazole Analogs


The specific substitution pattern of 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine is critical for downstream biological activity in a way that generic isoxazole analogs cannot replicate. The tert-butyl group at the 5-position enhances lipophilicity and metabolic stability, while the ethanamine side chain provides a primary amine handle essential for further derivatization into urea- and amide-linked FLT3 inhibitors . Substituting this compound with a simple 3-aminoisoxazole (e.g., CAS 55809-36-4) or other isoxazole cores would alter the spatial orientation of the amine group, thereby affecting the binding conformation of resulting derivatives to the FLT3 kinase domain and compromising inhibitory potency [1].

2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine: Quantitative Differentiation Evidence vs. Analogs


FLT3 Kinase Inhibitor Potency in Derivatives of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine

Derivatives synthesized from 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine as a core scaffold achieve sub-nanomolar FLT3 inhibition. A urea derivative (4d) bearing the 5-(tert-butyl)isoxazol-3-yl moiety demonstrated IC50 values of 0.072 nM against FLT3-ITD, 5.86 nM against FLT3-ITD/F691L, and 3.48 nM against FLT3-ITD/D835Y [1]. This is in contrast to FLT3 inhibitors lacking the 5-tert-butylisoxazole core, such as midostaurin, which exhibits micromolar-range potency against FLT3-ITD and substantially weaker activity against resistant mutants [1].

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor

In Vivo Antitumor Efficacy of Derivatives Built from 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Core

Compounds incorporating the 5-(tert-butyl)isoxazol-3-yl moiety demonstrate robust in vivo efficacy. N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (compound 16i) achieved complete tumor regression in the MV4-11 AML xenograft model at a dose of 60 mg/kg/day without observable body weight loss [1]. In comparison, first-generation multi-kinase inhibitors such as sunitinib fail to achieve complete regression in FLT3-ITD-driven models at tolerated doses [1].

Xenograft model Tumor regression Acute myeloid leukemia

Synthetic Versatility of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine vs. Shorter-Chain Analogs

The ethanamine side chain (two-carbon spacer) of 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine provides a primary amine suitable for urea and amide bond formation, enabling access to diverse FLT3 inhibitor chemotypes. This contrasts with (5-(tert-butyl)isoxazol-3-yl)methanamine (one-carbon spacer), which yields derivatives with altered binding geometry to FLT3 and reduced potency, and with 3-amino-5-tert-butylisoxazole (CAS 55809-36-4), which lacks the flexible spacer and limits synthetic diversification . The two-carbon spacer is specifically required for optimal positioning of the urea pharmacophore in the FLT3 ATP-binding pocket [1].

Building block Urea formation Amide coupling

Kinase Selectivity Profile of 5-(tert-Butyl)isoxazol-3-yl Core Derivatives

Derivatives built from the 5-(tert-butyl)isoxazol-3-yl ethanamine core exhibit favorable kinase selectivity profiles, reducing off-target effects associated with multi-kinase inhibitors. Compound 4d demonstrated good selectivity for FLT3 in kinase profiling assays against a broad panel of kinases [1]. Similarly, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs showed excellent kinase selectivity, distinguishing them from first-generation FLT3 inhibitors such as midostaurin and lestaurtinib, which inhibit numerous off-target kinases and exhibit dose-limiting toxicities [2].

Kinase profiling Selectivity FLT3

2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Next-Generation FLT3 Inhibitors for AML

2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine is the optimal building block for synthesizing N-(5-(tert-butyl)isoxazol-3-yl)-N'-arylurea derivatives targeting FLT3-driven AML. The ethanamine side chain provides the primary amine necessary for urea bond formation, while the 5-tert-butylisoxazole core confers the lipophilicity and binding characteristics required for sub-nanomolar potency and favorable kinase selectivity [1]. This scaffold has been validated in multiple independent studies demonstrating derivatives with IC50 values as low as 0.072 nM against FLT3-ITD and complete tumor regression in xenograft models [1].

Structure-Activity Relationship (SAR) Studies of FLT3 Kinase Inhibitors

The compound serves as a critical SAR probe for investigating the optimal spacer length between the isoxazole core and terminal pharmacophore. The two-carbon ethanamine spacer is specifically required for positioning urea and amide derivatives in the FLT3 ATP-binding pocket; shorter-chain analogs yield suboptimal binding geometry and reduced potency [1]. Systematic variation of the spacer length enables precise optimization of inhibitor conformation and binding affinity [1].

Patent-Driven Drug Discovery and IP Expansion Around FLT3 Chemotypes

As a key intermediate in the synthesis of urea-linked FLT3 inhibitors, this building block enables exploration of novel chemical matter for intellectual property (IP) generation and freedom-to-operate strategies. Recent patent applications (e.g., EP 4389223) disclose compounds of formula (I) that incorporate the 5-(tert-butyl)isoxazol-3-yl moiety for FLT3 inhibition [1]. Researchers developing proprietary FLT3 inhibitor scaffolds require this specific building block to generate composition-of-matter claims distinct from existing clinical candidates.

Combinatorial Chemistry and Focused Library Synthesis

The primary amine functionality of 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine makes it suitable for solid-phase and solution-phase parallel synthesis of focused FLT3 inhibitor libraries. Isoxazole-based scaffolds have been successfully utilized for the generation of combinatorial libraries via Baylis-Hillman reactions, Wittig reactions, nitroaldol condensations, and imine/oxime formation [1]. This building block enables rapid exploration of diverse urea and amide derivatives for high-throughput screening campaigns against FLT3 and related kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.